1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide
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Overview
Description
1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other biologically active molecules . In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . In medicine, it has shown promise as an anti-inflammatory and antibacterial agent . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to quinazolinone, bind with high affinity to multiple receptors .
Mode of Action
It is known that compounds with similar structures interact with their targets and cause changes in cellular processes .
Biochemical Pathways
It is known that compounds with similar structures can affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It is known that compounds with similar structures can have diverse biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Future Directions
Quinazolinones have attracted the interest of medicinal chemists due to their diverse biological activities and their potential as novel drug molecules . Future research may focus on the development of novel antibiotics to treat resistant bacteria strains , and the investigation of this fused heterocycles as a novel drug molecules .
Preparation Methods
The synthesis of 1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide involves several steps. One common method includes the use of aza-reactions, such as the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene . Another method is the microwave-assisted reaction, which provides a rapid and efficient way to synthesize quinazoline derivatives . Industrial production methods often involve metal-catalyzed reactions and phase-transfer catalysis to achieve high yields and purity .
Chemical Reactions Analysis
1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as N-bromosuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide is unique compared to other quinazoline derivatives due to its specific structure and biological activities. Similar compounds include quinazoline-2,4(1H,3H)-dione derivatives, which also exhibit anticancer properties but differ in their molecular targets and mechanisms of action . Other related compounds include various substituted quinazolines and quinazolinones, which have diverse pharmacological activities such as anti-inflammatory, antibacterial, and antifungal properties .
Properties
IUPAC Name |
1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c20-17(25)13-8-11-22(12-9-13)16(24)7-3-4-10-23-18(26)14-5-1-2-6-15(14)21-19(23)27/h1-2,5-6,13H,3-4,7-12H2,(H2,20,25)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFSCPYMAMKEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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